molecular formula C15H16ClFN2 B268164 N'-(2-chloro-6-fluorobenzyl)-N,N-dimethylbenzene-1,4-diamine

N'-(2-chloro-6-fluorobenzyl)-N,N-dimethylbenzene-1,4-diamine

Cat. No. B268164
M. Wt: 278.75 g/mol
InChI Key: SVNORCDCZVMFQE-UHFFFAOYSA-N
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Description

N-(2-chloro-6-fluorobenzyl)-N,N-dimethylbenzene-1,4-diamine, commonly known as CFMDA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of CFMDA involves the inhibition of various enzymes and signaling pathways involved in cell growth and survival. CFMDA has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death. CFMDA has also been shown to inhibit the activation of various signaling pathways such as PI3K/Akt and MAPK/ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
CFMDA has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that CFMDA inhibits the growth and proliferation of cancer cells, induces apoptosis, and alters the expression of various genes involved in cell cycle regulation and DNA repair. In vivo studies have shown that CFMDA inhibits tumor growth and metastasis, and improves the survival rate of animals with cancer.

Advantages and Limitations for Lab Experiments

CFMDA has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. CFMDA is also readily available from commercial sources, making it accessible to researchers. However, CFMDA has some limitations, including its potential toxicity and limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

CFMDA has several potential future directions in scientific research, including its application in drug development, cancer therapy, and material science. In drug development, CFMDA can be used as a building block to synthesize novel compounds with improved therapeutic properties. In cancer therapy, CFMDA can be further studied for its potential as a chemotherapeutic agent or as a combination therapy with other drugs. In material science, CFMDA can be used as a precursor to synthesize new metal-organic frameworks with improved catalytic and gas storage properties.
In conclusion, CFMDA is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of CFMDA and its derivatives in scientific research.

Synthesis Methods

CFMDA can be synthesized through a multistep process involving the reaction of 2-chloro-6-fluorobenzyl chloride with N,N-dimethylaniline, followed by further reactions with various reagents. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

CFMDA has been extensively studied for its potential applications in various fields such as cancer research, drug development, and material science. In cancer research, CFMDA has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In drug development, CFMDA has been used as a building block to synthesize various compounds with potential therapeutic properties. In material science, CFMDA has been used as a precursor to synthesize metal-organic frameworks with potential applications in catalysis and gas storage.

properties

Product Name

N'-(2-chloro-6-fluorobenzyl)-N,N-dimethylbenzene-1,4-diamine

Molecular Formula

C15H16ClFN2

Molecular Weight

278.75 g/mol

IUPAC Name

1-N-[(2-chloro-6-fluorophenyl)methyl]-4-N,4-N-dimethylbenzene-1,4-diamine

InChI

InChI=1S/C15H16ClFN2/c1-19(2)12-8-6-11(7-9-12)18-10-13-14(16)4-3-5-15(13)17/h3-9,18H,10H2,1-2H3

InChI Key

SVNORCDCZVMFQE-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)NCC2=C(C=CC=C2Cl)F

Canonical SMILES

CN(C)C1=CC=C(C=C1)NCC2=C(C=CC=C2Cl)F

Origin of Product

United States

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